molecular formula C7H11ClF3NO2 B1444636 Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride CAS No. 1283721-17-4

Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B1444636
CAS No.: 1283721-17-4
M. Wt: 233.61 g/mol
InChI Key: VBMHFZJINCOCDH-UHFFFAOYSA-N
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Description

Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H10F3NO2·HCl and a molecular weight of 233.62 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which is further esterified with a methyl group and combined with hydrochloride. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 3-(trifluoromethyl)pyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques to obtain the desired compound in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and materials science

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate
  • 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid
  • 3-(Trifluoromethyl)pyrrolidine-3-carboxamide

Uniqueness

Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. The presence of the trifluoromethyl group also imparts distinct chemical properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2.ClH/c1-13-5(12)6(7(8,9)10)2-3-11-4-6;/h11H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMHFZJINCOCDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNC1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 2
Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 3
Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 4
Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 5
Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 6
Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

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